![molecular formula C22H18N6O B2869856 N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902945-12-4](/img/structure/B2869856.png)
N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine” is a derivative of quinazoline, a class of organic compounds that are known for their diverse biological activities . Quinazoline derivatives have been designed and synthesized as DNA intercalators . They have been evaluated for their cytotoxicity against various cancer cell lines and their inhibitory effect on topoisomerase II (Topo II) .
Synthesis Analysis
The synthesis of quinazoline derivatives involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
Quinazoline derivatives are planar molecules, which allows them to intercalate into DNA . The process of DNA intercalation causes substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit significant DNA binding affinities . They have been shown to inhibit Topo II, an enzyme that plays a crucial role in DNA replication .Mecanismo De Acción
The mechanism of action of quinazoline derivatives involves their ability to intercalate into DNA and inhibit Topo II . This leads to the induction of apoptosis in cancer cells and arrest of growth at the S and G2/M phases . In addition, these compounds have been found to increase the level of BAX, a pro-apoptotic protein, and decrease the level of Bcl-2, an anti-apoptotic protein .
Direcciones Futuras
The future directions in the research of quinazoline derivatives involve the design and synthesis of new derivatives with improved biological activities and reduced side effects . In silico studies are also being used to predict the ability of synthesized members to bind to the DNA-Topo II complex .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-29-19-9-5-2-6-16(19)14-24-22-25-18-8-4-3-7-17(18)21-26-20(27-28(21)22)15-10-12-23-13-11-15/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIGGOBASAVLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)
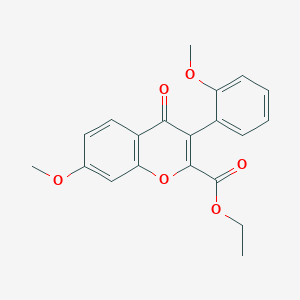

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
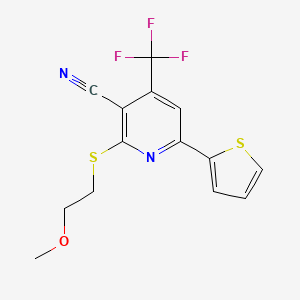
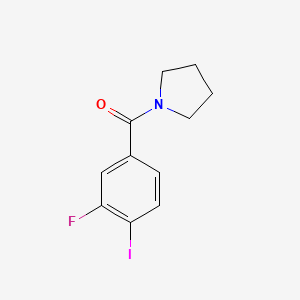
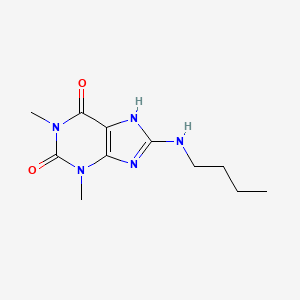
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)
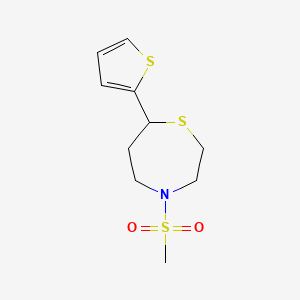
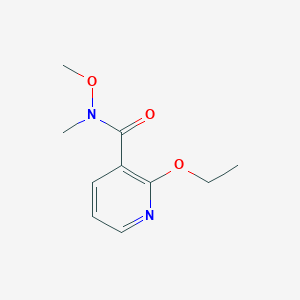
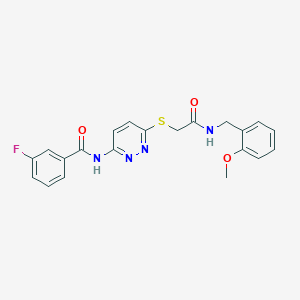
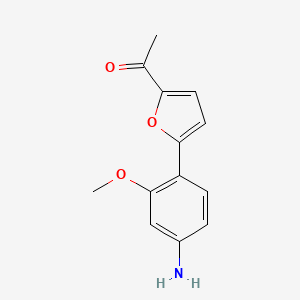
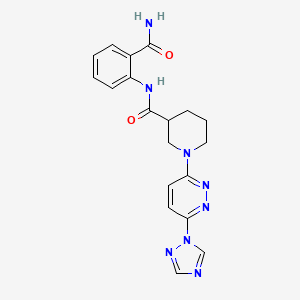
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2869796.png)
